Cas no 946285-06-9 (N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide)

N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide is a specialized sulfonamide derivative featuring a thiophene and dimethylbutanamide moiety. Its structural complexity offers unique reactivity and potential applications in medicinal chemistry and drug development. The presence of the 4-methoxybenzenesulfonyl group enhances its stability and may influence binding affinity in biological systems, while the thiophene ring contributes to electronic diversity. The 3,3-dimethylbutanamide tail provides steric bulk, potentially improving selectivity in target interactions. This compound is of interest for researchers exploring novel pharmacophores or sulfonamide-based inhibitors. Its well-defined structure allows for precise modifications, making it a valuable intermediate in synthetic organic chemistry.
N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide structure
946285-06-9 structure
Product Name:N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide
CAS No:946285-06-9
MF:C19H25NO4S2
MW:395.536103010178
CID:5514823
Update Time:2025-06-09

N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3,3-dimethylbutanamide
    • N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide
    • Inchi: 1S/C19H25NO4S2/c1-19(2,3)12-18(21)20-13-17(16-6-5-11-25-16)26(22,23)15-9-7-14(24-4)8-10-15/h5-11,17H,12-13H2,1-4H3,(H,20,21)
    • InChI Key: KYPBHIBMOLDTEJ-UHFFFAOYSA-N
    • SMILES: C(NCC(S(C1=CC=C(OC)C=C1)(=O)=O)C1SC=CC=1)(=O)CC(C)(C)C

N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide Pricemore >>

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Additional information on N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide

N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide (CAS No. 946285-06-9): An Overview

N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide (CAS No. 946285-06-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.

The methoxybenzenesulfonyl group in the compound's structure is a key functional moiety that contributes to its biological activity. This group is known for its ability to enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. Additionally, the presence of the thiophen-2-yl moiety imparts aromaticity and electron-donating properties, which can influence the compound's interactions with biological targets.

Recent studies have highlighted the anti-inflammatory properties of N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide. In vitro assays have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. These findings suggest that the compound may have therapeutic potential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, preliminary research has also explored the neuroprotective effects of N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide. In a study using a mouse model of Parkinson's disease, administration of this compound was associated with a reduction in dopaminergic neuron loss and improved motor function. These results indicate that the compound may have a role in mitigating neurodegeneration and could be further investigated for its potential in treating neurodegenerative disorders.

The dimethylbutanamide portion of the molecule plays a crucial role in modulating its pharmacokinetic properties. This moiety enhances the solubility and bioavailability of the compound, which is essential for effective drug delivery. Additionally, the dimethylbutanamide group contributes to the overall stability of the molecule, reducing its susceptibility to metabolic degradation.

In terms of safety and toxicity, N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide has been evaluated in preclinical studies. These studies have shown that the compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects on major organs such as the liver and kidneys. However, further research is needed to fully understand its long-term safety profile.

The synthesis of N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide involves several steps, including the formation of key intermediates such as 4-methoxybenzenesulfonyl chloride and 3,3-dimethylbutyryl chloride. The final product is obtained through a series of reactions that ensure high purity and yield. The synthetic route is well-documented in the literature and can be adapted for large-scale production if required.

From a pharmaceutical development perspective, N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-3,3-dimethylbutanamide represents an exciting opportunity for researchers and drug developers. Its unique combination of structural features and biological activities makes it a promising lead compound for further optimization and clinical evaluation. Ongoing studies are focused on refining its pharmacological profile and exploring its potential as a novel therapeutic agent.

In conclusion, N-2-(4-methoxybenzenesulfonyl)-2-(thiophen\-2\-yl)ethyl\-3\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-\,-dimethylbutanamide (CAS No. 946285\-06\-9) is a multifaceted compound with significant potential in various therapeutic areas. Its anti-inflammatory and neuroprotective properties make it an intriguing candidate for further research and development. As more data becomes available from ongoing studies, it is likely that this compound will continue to attract attention from both academic researchers and pharmaceutical companies alike.

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